molecular formula C18H22N2O5S2 B2399909 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 946226-35-3

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2399909
CAS No.: 946226-35-3
M. Wt: 410.5
InChI Key: QONRRLDNZATIIB-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a quinoline ring system, a methoxy group, and a sulfonamide functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the quinoline ring system, followed by the introduction of the methoxy and sulfonamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the quinoline ring or the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the quinoline ring system may interact with DNA or other cellular components. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-methylbenzenesulfonamide
  • N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
  • 2-methoxy-5-methyl-N-(3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide

Uniqueness

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide stands out due to its combination of a methoxy group, a methylsulfonyl group, and a quinoline ring system. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various research fields.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core , which is known for its presence in various bioactive molecules. The inclusion of a methanesulfonyl group enhances its solubility and reactivity, while the sulfonamide functional group contributes to its biological interactions. The overall molecular formula is C19H22N2O5SC_{19}H_{22}N_2O_5S with a molecular weight of approximately 390.45 g/mol .

Feature Description
Core Structure Tetrahydroquinoline
Functional Groups Methanesulfonyl, sulfonamide
Molecular Weight 390.45 g/mol
Solubility Enhanced due to methanesulfonyl group

Biological Activity

The biological activity of this compound has been investigated in several studies:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties. The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folate synthesis .
  • Anticancer Potential : Research indicates that tetrahydroquinoline derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth . The compound's unique structure may enhance its efficacy against specific cancer types.
  • Inhibition of Enzymatic Activity : The compound may interact with various enzymes involved in disease processes. For example, it could inhibit kinases or proteases that are critical for cancer cell proliferation .

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in cellular signaling pathways.
  • Receptor Interaction : It may bind to receptors involved in inflammatory responses or cancer progression.
  • Modulation of Cellular Pathways : By affecting key signaling pathways, the compound could disrupt the growth and survival of cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of compounds related to this compound:

Study 1: Antimicrobial Properties

A study demonstrated that sulfonamide derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis .

Study 2: Anticancer Activity

Research on tetrahydroquinoline derivatives indicated their potential as anticancer agents through apoptosis induction in various cancer cell lines. These compounds were shown to activate caspase pathways leading to programmed cell death .

Study 3: Inhibition of Kinases

Investigations into the inhibition of specific kinases revealed that tetrahydroquinoline derivatives could effectively block signaling pathways involved in tumor growth and metastasis .

Properties

IUPAC Name

2-methoxy-5-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-13-6-9-17(25-2)18(11-13)27(23,24)19-15-8-7-14-5-4-10-20(16(14)12-15)26(3,21)22/h6-9,11-12,19H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONRRLDNZATIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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